molecular formula C9H13Cl2N3 B8383886 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride CAS No. 1255099-59-2

1-(4-Chloropyridin-2-yl)piperazinexhydrochloride

Cat. No.: B8383886
CAS No.: 1255099-59-2
M. Wt: 234.12 g/mol
InChI Key: JZYBISHNZPRUFY-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloropyridin-2-yl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride typically involves the reaction of 4-chloropyridine with piperazine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:

4-Chloropyridine+Piperazine1-(4-Chloropyridin-2-yl)piperazine\text{4-Chloropyridine} + \text{Piperazine} \rightarrow \text{1-(4-Chloropyridin-2-yl)piperazine} 4-Chloropyridine+Piperazine→1-(4-Chloropyridin-2-yl)piperazine

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)piperazinexhydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed.

Major Products Formed

    Substitution: Products include various substituted piperazines.

    Oxidation: N-oxides of the piperazine derivative.

    Reduction: Dechlorinated piperazine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)piperazinexhydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)piperazine
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in drug development and research .

Properties

CAS No.

1255099-59-2

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H12ClN3.ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H

InChI Key

JZYBISHNZPRUFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a room temperature solution of 4-(4-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.6 g, 1.9 mmol) in CH2CL2 (4 mL) with HCl (4 N solution in dioxane, 1.5 mL, 5.9 mmol) resulting in a slight exotherm. Stir the mixture for 3 hours, add additional HCl (4 N solution in dioxane, 1.5 mL, 5.9 mmol), and stir overnight. Concentrate under reduced pressure to afford 1-(4-chloro-pyridin-2-yl)-piperazine hydrochloride, then titurate with Et2O (0.43 g). LCMS ES+(m/z) 198 [M+H]).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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